molecular formula C10H8F3NO3S B14061439 1-(3-Nitro-2-(trifluoromethylthio)phenyl)propan-2-one

1-(3-Nitro-2-(trifluoromethylthio)phenyl)propan-2-one

Katalognummer: B14061439
Molekulargewicht: 279.24 g/mol
InChI-Schlüssel: SUPLXNZFNJDYSB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Nitro-2-(trifluoromethylthio)phenyl)propan-2-one is a chemical compound with the molecular formula C10H8F3NO3S and a molecular weight of 279.24 g/mol . This compound is characterized by the presence of a nitro group, a trifluoromethylthio group, and a propan-2-one moiety attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 1-(3-Nitro-2-(trifluoromethylthio)phenyl)propan-2-one typically involves the nitration of 2-(trifluoromethylthio)acetophenone. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the phenyl ring .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Analyse Chemischer Reaktionen

1-(3-Nitro-2-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The trifluoromethylthio group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are often used in these reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 1-(3-amino-2-(trifluoromethylthio)phenyl)propan-2-one .

Wissenschaftliche Forschungsanwendungen

1-(3-Nitro-2-(trifluoromethylthio)phenyl)propan-2-one is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. Its structural features allow it to interact with biological macromolecules in specific ways.

    Medicine: Research into potential pharmaceutical applications includes its use as a precursor for the development of new drugs with anti-inflammatory or antimicrobial properties.

    Industry: It is used in the production of specialty chemicals and materials, including agrochemicals and advanced polymers.

Wirkmechanismus

The mechanism of action of 1-(3-Nitro-2-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the trifluoromethylthio group can enhance the compound’s lipophilicity and membrane permeability. These properties enable the compound to modulate biological pathways and exert its effects at the molecular level .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 1-(3-Nitro-2-(trifluoromethylthio)phenyl)propan-2-one include:

The uniqueness of this compound lies in the combination of its functional groups, which confer distinct chemical and biological properties that are not observed in its analogs.

Eigenschaften

Molekularformel

C10H8F3NO3S

Molekulargewicht

279.24 g/mol

IUPAC-Name

1-[3-nitro-2-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C10H8F3NO3S/c1-6(15)5-7-3-2-4-8(14(16)17)9(7)18-10(11,12)13/h2-4H,5H2,1H3

InChI-Schlüssel

SUPLXNZFNJDYSB-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)CC1=C(C(=CC=C1)[N+](=O)[O-])SC(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.